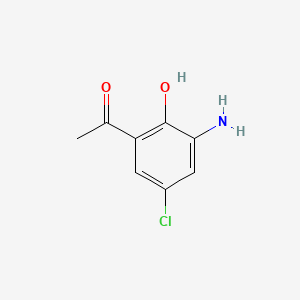
3-Fluoro-4-(methylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(metilamino)benzamida es un compuesto orgánico con la fórmula molecular C8H9FN2O. Es un derivado de la benzamida, donde el anillo de benceno está sustituido con un átomo de flúor en la tercera posición y un grupo metilamino en la cuarta posición.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Fluoro-4-(metilamino)benzamida generalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con 3-fluoro-4-nitrotolueno.
Reducción: El grupo nitro se reduce a un grupo amino utilizando un agente reductor como paladio sobre carbono (Pd/C) en presencia de gas hidrógeno.
Metilación: El grupo amino se metila luego utilizando yoduro de metilo (CH3I) en presencia de una base como carbonato de potasio (K2CO3).
Amidación: Finalmente, el grupo metilamino se convierte en la benzamida al reaccionar con cloruro de benzoílo (C6H5COCl) en presencia de una base como trietilamina (Et3N).
Métodos de Producción Industrial
En un entorno industrial, la producción de 3-Fluoro-4-(metilamino)benzamida se puede escalar optimizando las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto implica el uso de reactores de flujo continuo para mantener condiciones de reacción consistentes y el empleo de técnicas de purificación avanzadas, como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Fluoro-4-(metilamino)benzamida se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: El átomo de flúor se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Metóxido de sodio (NaOCH3) en metanol.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de benzamidas sustituidas.
Aplicaciones Científicas De Investigación
3-Fluoro-4-(metilamino)benzamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en el diseño de inhibidores enzimáticos y moduladores de receptores.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 3-Fluoro-4-(metilamino)benzamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El átomo de flúor mejora la afinidad de unión del compuesto a su objetivo al formar fuertes enlaces de hidrógeno e interacciones de van der Waals. El grupo metilamino puede participar en reacciones nucleofílicas o electrofílicas, modulando aún más la actividad del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
4-Fluorobenzamida: Estructura similar pero carece del grupo metilamino.
3-Metoxibenzamida: Contiene un grupo metoxi en lugar de un átomo de flúor.
N-(3-Amino-4-metilfenil)benzamida: Estructura similar pero con un grupo amino en lugar de un grupo metilamino.
Unicidad
3-Fluoro-4-(metilamino)benzamida es única debido a la presencia de ambos grupos, flúor y metilamino, que confieren propiedades químicas y biológicas distintas. El átomo de flúor aumenta la estabilidad y la lipofilia del compuesto, mientras que el grupo metilamino mejora su reactividad y su potencial actividad biológica.
Este artículo detallado proporciona una descripción general completa de 3-Fluoro-4-(metilamino)benzamida, cubriendo su síntesis, reacciones químicas, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Fórmula molecular |
C8H9FN2O |
|---|---|
Peso molecular |
168.17 g/mol |
Nombre IUPAC |
3-fluoro-4-(methylamino)benzamide |
InChI |
InChI=1S/C8H9FN2O/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,1H3,(H2,10,12) |
Clave InChI |
SEKCOVZOSYBXIP-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1)C(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B12093050.png)


![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine](/img/structure/B12093067.png)

![1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12093075.png)

![1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one](/img/structure/B12093081.png)
![2-[35-(4-Formyl-1,3-thiazol-2-yl)-8-hydroxy-18-[hydroxy(phenyl)methyl]-7,22-dimethyl-11,13,20,27-tetraoxo-4,16,23,30,40-pentathia-10,12,19,26,36,41,42,43,44,45-decazaoctacyclo[36.2.1.12,5.114,17.121,24.128,31.06,10.032,37]pentatetraconta-1(41),2,5(45),14,17(44),21,24(43),28,31(42),32(37),33,35,38-tridecaen-25-yl]acetamide](/img/structure/B12093083.png)

